

Elimusertib molecular targets ATR serine/threonine kinase

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Compound Focus: Elimusertib

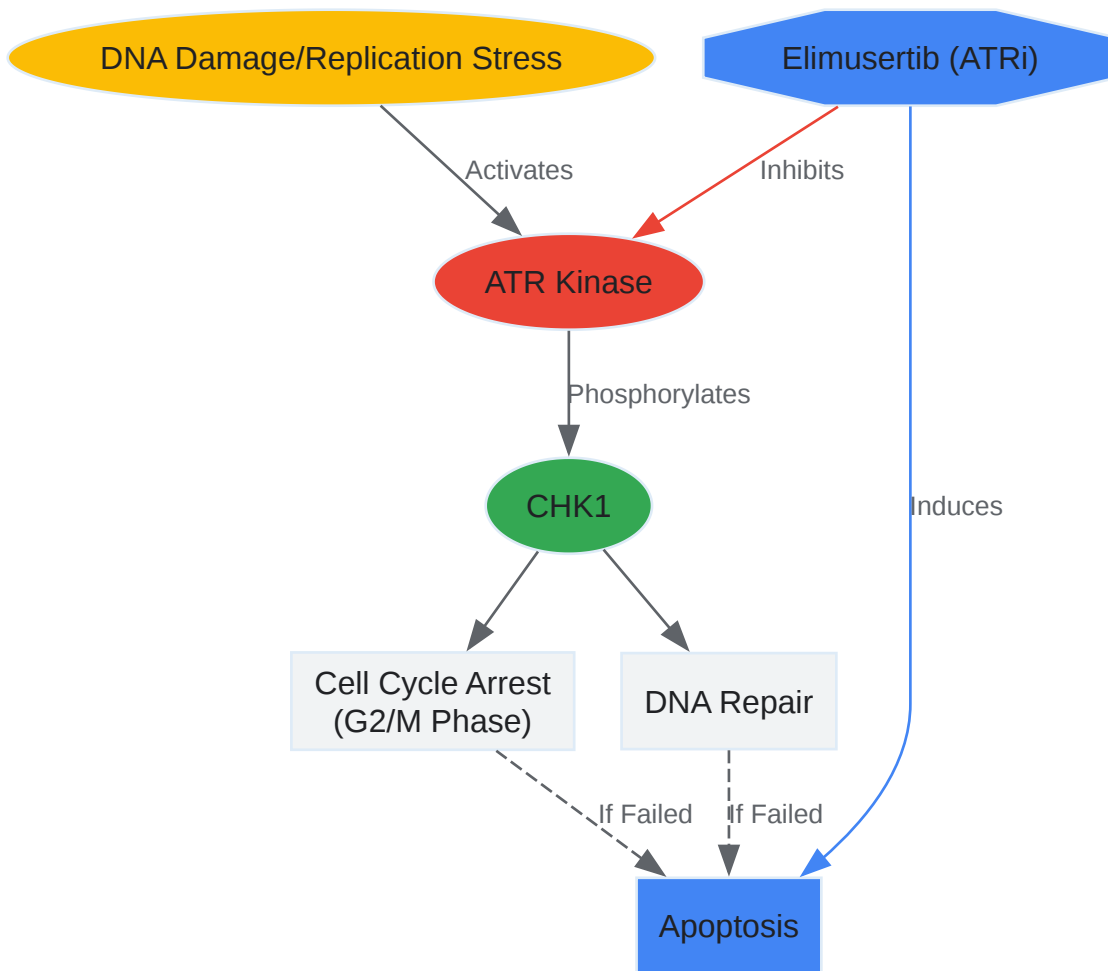
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Mechanism of Action & Signaling Pathways

ATR is a master regulator of the cellular response to replication stress and DNA single-strand breaks [1]. **Elimusertib** potently and selectively inhibits ATR kinase activity, which is crucial for cancer cells with underlying DNA repair defects. The following diagram illustrates the key pathways involved.



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*Figure 1: ATR Signaling Pathway and **Elimusertib** Mechanism.* **Elimusertib** inhibits ATR, blocking downstream checkpoint signaling and DNA repair, forcing damaged cells into apoptosis.

This mechanism is the basis for a **synthetic lethality** approach. Cancer cells with deficiencies in complementary DDR pathways (e.g., ATM loss, BRCA1/2 mutations, ARID1A mutations) become overly reliant on the ATR-CHK1 axis for survival. Inhibiting ATR in these vulnerable cells leads to catastrophic DNA damage and cell death, while normal cells remain relatively unaffected [2] [1] [3].

Key Experimental Data & Protocols

Elimusertib's efficacy has been evaluated across various preclinical models, providing a robust evidence base for its development.

In Vitro Profiling Assays

The following table summarizes common experimental protocols used to characterize **Elimusertib**'s activity in cellular models.

Assay Type	Key Protocol Details	Example Readout / Result
Cell Viability/Proliferation	CellTiter-Glo or crystal violet staining after 72-96 hour exposure to Elimusertib [4].	IC ₅₀ of 9 nM in SU-DHL-8 lymphoma cells [4].
Biomarker Inhibition (Immunofluorescence)	Cells treated with Elimusertib & a DNA damaging agent (e.g., hydroxyurea). Fixed & stained with anti-phospho-H2AX (γH2AX) antibody after 30 mins [4].	IC ₅₀ of 36 nM for suppression of hydroxyurea-induced H2AX phosphorylation in HT-29 cells [5] [4].
Pathway Signaling (HTRF)	Evaluation of PI3K/AKT/mTOR signaling by measuring AKT phosphorylation at Ser473 via Homogeneous Time-Resolved Fluorescence after 30 min drug exposure [4].	IC ₅₀ of 35 nM in MCF7 cells [4].

In Vivo Efficacy & Pharmacokinetics

Preclinical *in vivo* studies are critical for validating therapeutic potential. Key methodologies and findings include:

- **Xenograft Models:** **Elimusertib** demonstrated potent anti-tumor activity as a monotherapy in models of ovarian cancer, colorectal cancer, and ATM-mutated lymphomas [4]. It also showed **synergistic activity** when combined with DNA-damaging agents like carboplatin in platinum-resistant patient-derived xenograft (PDX) models [2] [4].
- **Pharmacokinetic (PK) Protocols:** A typical PK study in mice involves administering **Elimusertib** via intravenous (IV) bolus (e.g., 4 mg/kg) or oral gavage (PO, 1-40 mg/kg), followed by serial blood and tissue collection over 24 hours. Analysis uses a sensitive LC-MS/MS method for quantitation [6].
- **Key PK Findings:** **Elimusertib** exhibits **dose-dependent bioavailability** in mice, with extensive distribution to tissues like bone marrow, brain, and spinal cord [6]. Its elimination is absorption-rate

limited, meaning the absorption process is slower than the elimination process [6].

Clinical Trial Insights & Combination Strategies

Clinical trials have explored **Elimusertib** both as a monotherapy and in rational combinations, highlighting its potential and challenges.

- **Monotherapy Activity:** In a recent 2025 study of 21 PDX models with various DDR alterations, **Elimusertib** monotherapy significantly prolonged event-free survival in 11 models. Activity was observed in models with **ATM loss, BRCA1/2 alterations, and even in some with known PARP inhibitor resistance** [2].
- **Rational Combinations:** Preclinical data strongly supports combining ATR inhibitors with other agents that induce replication stress or target parallel pathways [1]. Clinical trials are actively investigating combinations with:
 - **PARP Inhibitors** (e.g., niraparib): To overcome both intrinsic and acquired PARP inhibitor resistance [2].
 - **DNA-damaging Chemotherapy** (e.g., cisplatin, gemcitabine): To prevent repair of therapy-induced DNA damage [7] [1].
 - **Other Targeted Agents** (e.g., PI3K inhibitors like copanlisib): To address compensatory pathway activation and enhance efficacy [2] [8].
- **Clinical Toxicity Considerations:** A phase Ib trial combining **Elimusertib** with cisplatin encountered significant **hematologic dose-limiting toxicities** (e.g., neutropenia, thrombocytopenia), requiring substantial dose de-escalation. This highlights the narrow therapeutic window of this particular combination [7].

Conclusion for Researchers

Elimusertib represents a clinically advanced, potent, and selective ATR inhibitor. Its development is grounded in a solid mechanistic rationale of synthetic lethality, targeting cancers with specific DDR deficiencies. While its clinical application, particularly in combination with platinum-based chemotherapy, is challenged by toxicity, ongoing research continues to explore its potential in biomarker-selected populations and with novel combination partners.

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